molecular formula C10H12O3 B1617534 2-(1,4-Benzodioxan-2-yl)ethanol CAS No. 62590-71-0

2-(1,4-Benzodioxan-2-yl)ethanol

Cat. No.: B1617534
CAS No.: 62590-71-0
M. Wt: 180.2 g/mol
InChI Key: VRCHCDXHBXLNKZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-(1,4-Benzodioxan-2-yl)ethanol are α2-adrenoreceptors . These receptors play a crucial role in the cardiovascular and central nervous system . They are involved in the regulation of neurotransmitter release, and their antagonism could lead to an increase in the concentration of norepinephrine at central receptor sites .

Mode of Action

This compound acts as a selective antagonist at presynaptic α2-adrenoreceptors . By blocking these receptors, it prevents the normal feedback inhibition of norepinephrine release, leading to an increase in the concentration of norepinephrine at central receptor sites .

Biochemical Pathways

Its antagonistic action on α2-adrenoreceptors suggests that it may influence thenorepinephrine pathway . This pathway plays a key role in various physiological processes, including the regulation of mood, attention, and stress responses.

Pharmacokinetics

Its molecular weight of 1802 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The antagonism of α2-adrenoreceptors by this compound leads to an increase in the concentration of norepinephrine at central receptor sites . This could result in enhanced neurotransmission and potentially beneficial effects on mood and cognition. Additionally, some derivatives of the 1,4-benzodioxane series, to which this compound belongs, have been found to exhibit anti-inflammatory, antibacterial, and fungicidal activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity has been highlighted in a study investigating its behavior in metal-organic frameworks (MOFs). The study found that the compound triggered structural transformations in the MOFs when soaked in methanol and ethanol solutions. This suggests that the compound’s action could be influenced by the presence of certain solvents or other chemical entities in its environment.

Biochemical Analysis

Biochemical Properties

2-(1,4-Benzodioxan-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential role in drug development, particularly in the treatment of inflammation and pain. The compound’s interactions with enzymes such as monoamine oxidase B (MAO-B) have been investigated, revealing its potential as a selective and reversible inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their immunosuppressive effects on RAW264.7 cells . Additionally, its impact on the inhibition of MAO-B suggests potential effects on neurotransmitter levels and oxidative stress in cells . These cellular effects highlight the compound’s potential in modulating cellular functions and therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as a competitive and reversible inhibitor of MAO-B, which plays a role in the metabolism of monoamine neurotransmitters . Molecular docking studies have provided insights into the enzyme-inhibitor interactions, revealing the binding interactions and the rationale behind its inhibitory activity . These molecular mechanisms are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that derivatives of this compound exhibit stability under various conditions, which is crucial for their potential therapeutic applications . Long-term effects on cellular function, such as sustained inhibition of MAO-B, have also been observed, indicating the compound’s potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, derivatives of this compound have been evaluated for their inhibitory activity against MAO-B in animal models, revealing threshold effects and potential toxicity at high doses . These findings are important for determining the safe and effective dosage ranges for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with MAO-B is a key aspect of its metabolic pathway, influencing the levels of monoamine neurotransmitters . Additionally, its potential effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Studies have shown that derivatives of this compound can be effectively transported within cells, leading to their accumulation in specific tissues . These findings are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria or endoplasmic reticulum could influence its interactions with enzymes and other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

2-(1,4-Benzodioxan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form 2-acetyl-1,4-benzodioxane . It can also participate in substitution reactions, such as the formation of thiazolylbenzodioxane derivatives . Common reagents used in these reactions include acid chlorides and reducing agents.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCHCDXHBXLNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62590-71-0
Record name Ethanol, 2-(1,4-benzodioxan-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC106883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

At room temperature and while stirring, a solution of 15.61 g (75 mmol) of 2-methoxycarbonylmethylbenzo-1,4-dioxan in 120 ml of absolute tetrahydrofuran is added dropwise within a period of 30 minutes to a suspension of 2.85 g (75 mmol) of lithium aluminium hydride in 120 ml of absolute diethyl ether. The reaction mixture is stirred for a further 2 hours at room temperature. It is then carefully decomposed with 2.85 ml of water, 2.85 ml of sodium hydroxide solution (15% strengh) and 8.55 ml of water. The precipitate formed is filtered off with suction and the filtrate is concentrated by evaporation in vacuo. The oily residue is dissolved in diethyl ether. The solution is washed thoroughly with water, dried over sodium sulphate and concentrated by evaporation in vacuo. 12.37 g (91.6%) of 2-(2-hydroxyethyl)-benzo-1,4-dioxan are obtained in the form of a colourless oil.
Quantity
15.61 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Two
Quantity
2.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.55 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Benzodioxan-2-yl)ethanol
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2-(1,4-Benzodioxan-2-yl)ethanol
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2-(1,4-Benzodioxan-2-yl)ethanol
Reactant of Route 4
2-(1,4-Benzodioxan-2-yl)ethanol
Reactant of Route 5
2-(1,4-Benzodioxan-2-yl)ethanol
Reactant of Route 6
2-(1,4-Benzodioxan-2-yl)ethanol

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